molecular formula C15H16N2O4 B5835472 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid

3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid

Katalognummer B5835472
Molekulargewicht: 288.30 g/mol
InChI-Schlüssel: VCXVHJYXGWNHBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It belongs to a class of drugs known as Janus kinase inhibitors and has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Wirkmechanismus

3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune system. By blocking the activity of these enzymes, 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid is able to reduce inflammation and prevent damage to the affected tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid are well-documented in the scientific literature. Studies have shown that it is able to reduce inflammation and prevent tissue damage in a variety of different animal models of autoimmune disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid is its specificity for Janus kinases, which makes it a highly targeted therapy for autoimmune diseases. However, it also has some limitations, such as the potential for side effects and the need for careful dosing and monitoring.

Zukünftige Richtungen

There are many potential future directions for research on 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid. Some possible areas of focus include:
1. Further studies on the safety and efficacy of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid in humans, particularly in the context of long-term use.
2. Development of new formulations and delivery methods for 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid, such as topical creams or inhalers.
3. Investigation of the potential for 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid to treat other autoimmune diseases, such as multiple sclerosis or lupus.
4. Studies on the mechanism of action of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid, including its effects on specific cell types and signaling pathways.
5. Exploration of the potential for combination therapies involving 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid and other drugs or biologics.
In conclusion, 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid is a promising drug candidate for the treatment of autoimmune diseases. Its specificity for Janus kinases makes it a highly targeted therapy, and it has shown promising results in animal models of disease. However, further research is needed to fully understand its safety and efficacy in humans, as well as its potential for use in other autoimmune conditions.

Synthesemethoden

The synthesis of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid involves several steps, starting with the reaction of 3,4-diaminobenzoic acid with cyclopropylcarbonyl chloride to form a cyclopropylcarbonyl derivative. The resulting compound is then reacted with a second molecule of 3,4-diaminobenzoic acid to form the final product, 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid.

Wissenschaftliche Forschungsanwendungen

3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid has been extensively studied for its potential applications in the treatment of autoimmune diseases. In particular, it has shown promising results in the treatment of rheumatoid arthritis and psoriasis, both of which are chronic inflammatory conditions.

Eigenschaften

IUPAC Name

3,4-bis(cyclopropanecarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(8-1-2-8)16-11-6-5-10(15(20)21)7-12(11)17-14(19)9-3-4-9/h5-9H,1-4H2,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXVHJYXGWNHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.